molecular formula C11H13F3S B12608789 Benzene, 1-(butylthio)-4-(trifluoromethyl)- CAS No. 648894-15-9

Benzene, 1-(butylthio)-4-(trifluoromethyl)-

Katalognummer: B12608789
CAS-Nummer: 648894-15-9
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: LKKAOFPAONSMEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(butylthio)-4-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a butylthio group and a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-(butylthio)-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the butylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(butylthio)-4-(trifluoromethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzene, 1-(butylthio)-4-(trifluoromethyl)- involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group and the nucleophilic butylthio group. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-(butylthio)-3-(trifluoromethyl)
  • Benzene, 1-(methylthio)-4-(trifluoromethyl)
  • Benzene, 1-(butylthio)-4-(difluoromethyl)

Uniqueness

Benzene, 1-(butylthio)-4-(trifluoromethyl)- is unique due to the specific positioning of the butylthio and trifluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that are valuable in various applications .

Eigenschaften

CAS-Nummer

648894-15-9

Molekularformel

C11H13F3S

Molekulargewicht

234.28 g/mol

IUPAC-Name

1-butylsulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H13F3S/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7H,2-3,8H2,1H3

InChI-Schlüssel

LKKAOFPAONSMEY-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=CC=C(C=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.